6-(2-Methoxyphenyl)picolinic acid

Description

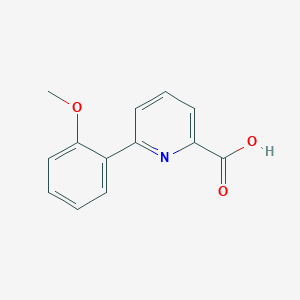

6-(2-Methoxyphenyl)picolinic acid is a derivative of picolinic acid (pyridine-2-carboxylic acid) featuring a 2-methoxyphenyl substituent at the 6-position of the pyridine ring. Its molecular formula is C₁₃H₁₁NO₃, with a molecular weight of 245.23 g/mol. This compound is structurally characterized by a carboxylic acid group at position 2 and a methoxy-substituted phenyl ring at position 6, which confers unique electronic and steric properties.

The 2-methoxyphenyl group enhances lipophilicity and may influence binding interactions in biological systems, making this compound relevant in pharmaceutical and materials research. Synonyms include 6-(2-Methoxyphenyl)pyridine-2-carboxylic acid and CTK3E6500, with suppliers such as MolPort and AKOS providing the compound for research purposes .

Properties

IUPAC Name |

6-(2-methoxyphenyl)pyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO3/c1-17-12-8-3-2-5-9(12)10-6-4-7-11(14-10)13(15)16/h2-8H,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKISLHFFDIVAAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=NC(=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40509789 | |

| Record name | 6-(2-Methoxyphenyl)pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40509789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86696-69-7 | |

| Record name | 6-(2-Methoxyphenyl)pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40509789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Methoxyphenyl)picolinic acid typically involves the reaction of 2-methoxybenzaldehyde with picolinic acid under specific conditions. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction involves the use of boronic acids as reagents and palladium as a catalyst under mild and functional group-tolerant conditions.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity, would apply to its industrial production.

Chemical Reactions Analysis

Types of Reactions

6-(2-Methoxyphenyl)picolinic acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

Substitution: Substitution reactions can occur at the aromatic ring or the carboxylic acid group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts like palladium or platinum.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield 6-(2-Methoxyphenyl)pyridine-2-carboxylic acid, while substitution reactions can produce various halogenated or alkylated derivatives.

Scientific Research Applications

6-(2-Methoxyphenyl)picolinic acid has a wide range of scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and coordination compounds.

Biology: The compound has been investigated for its potential as a therapeutic agent in the treatment of diseases such as cancer, diabetes, and neurodegenerative disorders.

Medicine: It has shown promise in drug development and clinical trials for various medical conditions.

Industry: The compound is used in the development of novel herbicides and pesticides due to its structural similarity to other picolinic acid derivatives.

Mechanism of Action

The mechanism of action of 6-(2-Methoxyphenyl)picolinic acid involves its interaction with specific molecular targets and pathways. As a therapeutic agent, the compound works by binding to zinc finger proteins, which are involved in viral replication and packaging as well as normal cell homeostatic functions . By binding to these proteins, this compound disrupts zinc binding and inhibits the function of these proteins, leading to its therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

Picolinic acid derivatives vary based on substituents at positions 4, 5, or 5. Key analogs include:

Physicochemical Properties

The methoxy group in this compound likely causes upfield shifts in aromatic protons compared to electron-withdrawing substituents (e.g., sulfonyl groups).

Key Research Findings

Substituent Position Matters :

- 4-Methoxyphenyl analogs (e.g., 6-(4-Methoxyphenyl)picolinic acid) exhibit distinct electronic profiles compared to 2-methoxyphenyl derivatives, affecting solubility and bioactivity.

Functional Group Impact: Phosphonomethyl and sulfonamide groups enhance metal-binding capacity, critical for enzyme inhibition. Carbamoyl derivatives prioritize hydrogen bonding over π-π interactions.

Synthetic Flexibility: High-yield routes (e.g., 87% for benzylcarbamoyl derivatives) suggest carbamoylation is more efficient than phosphonomethylation (67%).

Biological Activity

6-(2-Methoxyphenyl)picolinic acid is a compound with significant biological activity, particularly in pharmacological contexts. This article explores its biochemical properties, mechanisms of action, and potential applications based on current research findings.

- Molecular Formula : C13H11NO3

- Molecular Weight : 231.23 g/mol

- Structure : The compound consists of a picolinic acid moiety substituted with a methoxyphenyl group, which enhances its lipophilicity and potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors. It is known to modulate enzyme activity and gene expression, influencing several biochemical pathways.

Key Mechanisms:

- Zinc Finger Protein Interaction : Similar compounds have been shown to bind to zinc finger proteins, altering their structure and function, which may inhibit their biological roles.

- Enzyme Modulation : The compound may act as an inhibitor or activator of specific metabolic enzymes, affecting cellular metabolism and signaling pathways.

Biological Effects

Research indicates that this compound can influence various cellular processes:

- Gene Expression : It has been observed to alter the expression levels of specific genes, leading to changes in protein synthesis and cellular behavior.

- Cellular Metabolism : The compound can modulate the activity of metabolic enzymes, impacting overall metabolic flux within cells.

Table 1: Summary of Biological Activities

| Activity Type | Observations | Reference |

|---|---|---|

| Enzyme Inhibition | Modulates activity of metabolic enzymes | |

| Gene Expression | Alters expression levels of specific genes | |

| Cellular Metabolism | Affects overall metabolic flux | |

| Zinc Binding Disruption | Inhibits function of zinc finger proteins |

Case Study: Anticonvulsant Properties

In a recent study, this compound demonstrated potential anticonvulsant effects. The compound was tested in animal models for its ability to reduce seizure frequency. Results indicated a significant decrease in seizure episodes at lower doses without noticeable toxicity, suggesting a therapeutic window for clinical applications.

Applications in Pharmacology

The diverse biological activities of this compound suggest several potential applications in pharmacology:

- Anticonvulsant Therapy : Given its observed effects on seizure reduction, this compound may be developed further as a treatment for epilepsy.

- Anxiolytic Effects : Preliminary findings suggest potential anxiolytic properties, warranting further investigation into its use for anxiety disorders.

- Cancer Research : The ability to modulate gene expression may also position this compound as a candidate for cancer therapeutics, particularly in targeting pathways involved in tumor growth and metastasis.

Future Directions

Future research should focus on the following areas:

- Pharmacokinetics : Detailed studies on absorption, distribution, metabolism, and excretion (ADME) profiles.

- Combination Therapies : Investigating the effects of combining this compound with other therapeutic agents to enhance efficacy.

- Mechanistic Studies : Further elucidation of the molecular pathways affected by this compound to better understand its therapeutic potential.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.